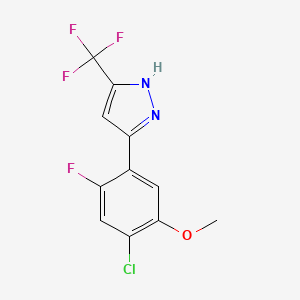
3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine or its derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of substituents: The chloro, fluoro, methoxy, and trifluoromethyl groups can be introduced through various substitution reactions, such as halogenation, methylation, and trifluoromethylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, methylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of other complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloro-2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- 3-(4-Chloro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
- 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1H-pyrazole
Uniqueness
The unique combination of chloro, fluoro, methoxy, and trifluoromethyl groups in 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole can result in distinct chemical properties, such as increased stability, reactivity, or specific interactions with biological targets
Propiedades
Número CAS |
142623-92-5 |
|---|---|
Fórmula molecular |
C11H7ClF4N2O |
Peso molecular |
294.63 g/mol |
Nombre IUPAC |
3-(4-chloro-2-fluoro-5-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C11H7ClF4N2O/c1-19-9-2-5(7(13)3-6(9)12)8-4-10(18-17-8)11(14,15)16/h2-4H,1H3,(H,17,18) |
Clave InChI |
ITYAWGWQZAYEJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C2=NNC(=C2)C(F)(F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


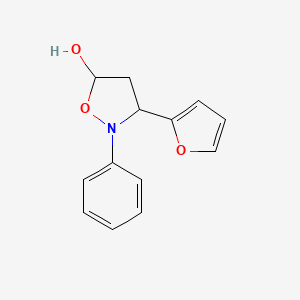
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)

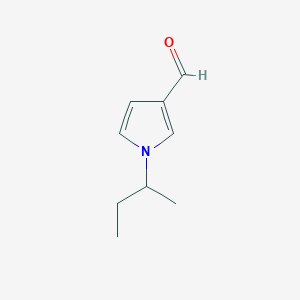
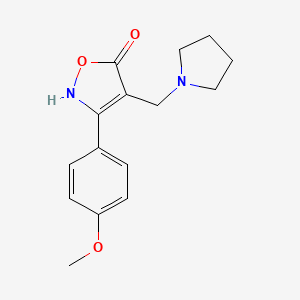
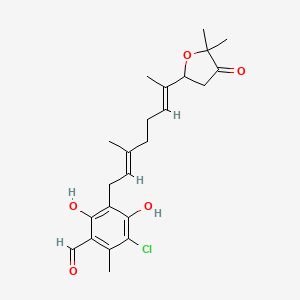
![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)
![N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide](/img/structure/B12890921.png)
![(R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890922.png)
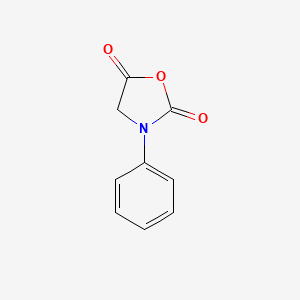

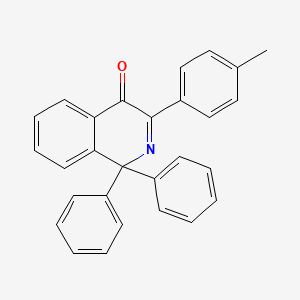
![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)

